2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide
Overview
Description
The compound “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The structure of this compound includes a propanamide group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For example, the compound “2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-ethylamine” has an empirical formula of C8H15N3 and a molecular weight of 153.22 .
Scientific Research Applications
Complex Ligand Formation and Coordination Chemistry
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanamide and its derivatives are studied for their ability to form complexes with metals such as palladium, showcasing their potential in the field of coordination chemistry. For instance, complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands have been synthesized, with these complexes showing different supramolecular hydrogen-bonded chains and two-dimensional arrays. Such compounds could have implications in catalysis and materials science (Palombo et al., 2019).
Anticancer and Enzyme Inhibition Potential
Several studies explore the role of this compound derivatives in anticancer activity and enzyme inhibition. For example, new 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating their potential as drug candidates in oncology and enzyme regulation (Gul et al., 2018).
Synthesis and Bioactivity Studies
Further research focuses on the synthesis of new derivatives and their bioactivity. For instance, the synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides have shed light on their cytotoxic activities and potential as carbonic anhydrase inhibitors, highlighting the compound's versatility in pharmaceutical applications (Gul et al., 2016).
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-5-6(2)11-12(7(5)3)8(4)9(10)13/h8H,1-4H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWAZDFLJQPQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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